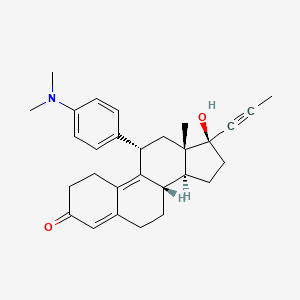
3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes multiple halogen substitutions and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings using halogenating agents like bromine or chlorine gas.
Amidation: Coupling of the pyrazole derivative with the appropriate carboxylic acid or its derivative under conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group or the halogenated aromatic rings.
Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets could be explored for potential therapeutic applications.
Medicine
Potential applications in medicine could include the development of new drugs or diagnostic agents. The compound’s structure suggests it might interact with specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxamide
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide lies in its specific combination of halogen substitutions and the presence of a methylcarbamoyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C18H13BrCl3N5O2 |
|---|---|
分子量 |
517.6 g/mol |
IUPAC 名称 |
5-bromo-2-(3-chloropyridin-2-yl)-N-[3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13BrCl3N5O2/c1-8-14(22)11(21)6-9(17(28)23-2)15(8)25-18(29)12-7-13(19)26-27(12)16-10(20)4-3-5-24-16/h3-7H,1-2H3,(H,23,28)(H,25,29) |
InChI 键 |
WCXNJIJNLWFWAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(=O)NC)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
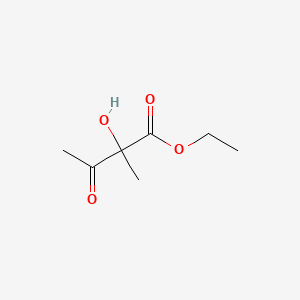
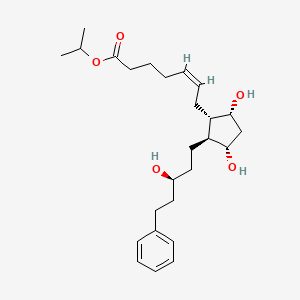
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)

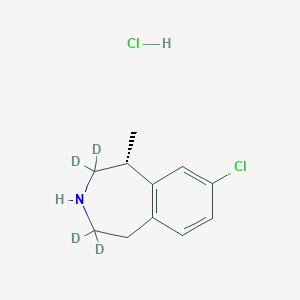
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

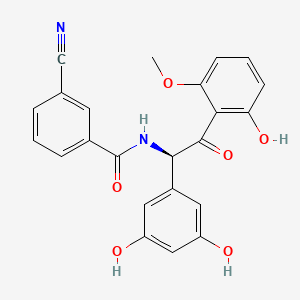
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
